Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring and the piperidine ring separately, followed by their coupling. Common synthetic routes include:
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reaction: The final step involves coupling the isoxazole and piperidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate: shares similarities with other isoxazole and piperidine derivatives, such as:
Uniqueness
- The unique combination of the isoxazole and piperidine rings in this compound provides it with distinct chemical properties and biological activities that are not observed in simpler isoxazole or piperidine derivatives.
Properties
IUPAC Name |
methyl 4-[(1,2-oxazole-5-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-18-12(17)15-6-3-9(4-7-15)8-13-11(16)10-2-5-14-19-10/h2,5,9H,3-4,6-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWZAOFONVWXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.